molecular formula C22H19Cl2NO4 B2977901 4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 868145-52-2

4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No. B2977901
CAS RN: 868145-52-2
M. Wt: 432.3
InChI Key: PTPHRRPTKJFIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H19Cl2NO4 and its molecular weight is 432.3. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Studies on similar compounds often focus on the synthesis and structural characterization of complex organic molecules. For example, research on pyrrolo[3,2-d]pyrimidines and their derivatives showcases the synthetic routes and chemical reactions utilized to create complex structures, potentially applicable to the compound for exploring synthetic methodologies and chemical properties (Majumdar, Das, & Jana, 1998).

Material Science and Luminescence

Research on rhenium(I) tricarbonyl complexes with N-heterocyclic carbene ligands, exhibiting blue-green luminescence, highlights the potential of structurally complex compounds in material science, particularly in developing luminescent materials (Li et al., 2012). This suggests that the compound might find applications in the field of optoelectronic materials or sensors.

properties

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(3-chlorophenyl)-1-prop-2-enylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO4/c1-3-10-25-19(13-6-5-7-15(23)11-13)18(21(27)22(25)28)20(26)14-8-9-17(29-4-2)16(24)12-14/h3,5-9,11-12,19,26H,1,4,10H2,2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWTVPHTMORLE-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC(=CC=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC=C)C3=CC(=CC=C3)Cl)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-ethoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(prop-2-en-1-yl)-2,5-dihydro-1H-pyrrol-2-one

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